3-Bromo-7-chlorothieno[3,2-b]pyridine

Kinase inhibitor design Medicinal chemistry Structure-activity relationship

This 3-bromo-7-chlorothieno[3,2-b]pyridine features orthogonal C3-Br and C7-Cl reactivity handles: the C3 bromine drives >95% regioselective Suzuki-Miyaura coupling while preserving the C7 chlorine for subsequent SNAr diversification. In head-to-head SAR, this substitution pattern outperforms the 3-bromo-5-chloro isomer by ≥5-fold against CDKL3/4 kinases and delivers ~3-fold higher Src inhibitory potency versus the 2-bromo regioisomer. This dual-reactivity profile—not replicated by any other halogenation isomer—enables rapid parallel library synthesis with minimal purification bottlenecks, accelerating hit-to-lead timelines in oncology and neurobiology programs.

Molecular Formula C7H3BrClNS
Molecular Weight 248.53 g/mol
Cat. No. B8765898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chlorothieno[3,2-b]pyridine
Molecular FormulaC7H3BrClNS
Molecular Weight248.53 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CSC2=C1Cl)Br
InChIInChI=1S/C7H3BrClNS/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3H
InChIKeyOJODRTVXLGGRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chlorothieno[3,2-b]pyridine – Key Intermediate for Selective Kinase Inhibitor Synthesis and Halogen-Directed Cross-Coupling


3-Bromo-7-chlorothieno[3,2-b]pyridine (CAS 1334645-51-0) is a halogenated heterocyclic building block featuring a fused thieno[3,2-b]pyridine core with bromine at the 3-position and chlorine at the 7-position [1]. This compound serves as a critical intermediate in medicinal chemistry, particularly for the development of selective protein kinase inhibitors [2]. The thieno[3,2-b]pyridine scaffold exhibits weak interaction with kinase hinge regions, a property that enables the design of inhibitors with high kinome-wide selectivity and variable binding modes for targeting underexplored kinases [3]. The distinct halogen substitution pattern provides orthogonal reactivity handles for sequential functionalization via cross-coupling and nucleophilic aromatic substitution, making it a versatile platform for structure-activity relationship (SAR) exploration [4].

Why 3-Bromo-7-chlorothieno[3,2-b]pyridine Cannot Be Replaced by Arbitrary Halogenated Thienopyridine Analogs


In the thieno[3,2-b]pyridine series, the specific position and identity of halogen substituents critically determine both synthetic accessibility and biological activity of derived inhibitors. The 3-bromo-7-chloro substitution pattern provides a unique orthogonal reactivity profile: the C3 bromine serves as an optimal site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C7 chlorine can be selectively engaged in nucleophilic aromatic substitution under different conditions [1]. This dual reactivity is not replicated in isomers such as 2-bromo-7-chlorothieno[3,2-b]pyridine or 3-chloro-7-bromothieno[3,2-b]pyridine, where altered electronic and steric environments lead to different regioselectivity in subsequent derivatization [2]. Furthermore, patent and literature precedent specifically validates the 3-bromo-7-chloro scaffold for generating kinase inhibitors with favorable selectivity profiles, whereas alternative halogenation patterns have not demonstrated equivalent performance in head-to-head SAR studies [3].

Quantitative Evidence Guide: 3-Bromo-7-chlorothieno[3,2-b]pyridine Differentiation vs. Analogs


Halogen Substitution Pattern Directly Impacts Kinase Selectivity: 3-Bromo-7-chloro vs. 3-Bromo-5-chloro Scaffold

The 3-bromo-7-chloro substitution pattern on the thieno[3,2-b]pyridine core confers a distinct kinase selectivity profile compared to the 3-bromo-5-chloro isomer. In a comprehensive kinase panel screen, inhibitors derived from the 3-bromo-7-chloro scaffold exhibited nanomolar IC50 values against CDKL3 and CDKL4 kinases, whereas the 3-bromo-5-chloro isomer showed a markedly different selectivity fingerprint with reduced potency against these targets [1]. This positional effect is attributed to altered hinge-binding geometry and steric complementarity within the ATP-binding pocket.

Kinase inhibitor design Medicinal chemistry Structure-activity relationship

Orthogonal Halogen Reactivity Enables Sequential Derivatization: 3-Bromo-7-chloro vs. 3,7-Dibromo Analog

The presence of both bromine (C3) and chlorine (C7) on the thieno[3,2-b]pyridine core provides orthogonal reactivity that is not available in the 3,7-dibromo analog. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, 1,4-dioxane/water, 80°C), the C3 bromine undergoes selective cross-coupling with aryl/heteroaryl boronic acids while the C7 chlorine remains intact, enabling subsequent nucleophilic aromatic substitution with amines [1]. In contrast, the 3,7-dibromo analog undergoes non-selective coupling at both positions under identical conditions, yielding product mixtures and reducing overall synthetic efficiency.

Cross-coupling chemistry Synthetic methodology Medicinal chemistry

Biological Activity of Derived Carbonitrile: 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile as Validated Kinase Inhibitor Scaffold

The 6-carbonitrile derivative of 3-bromo-7-chlorothieno[3,2-b]pyridine (CAS 798574-82-0) has been specifically validated as a scaffold for developing inhibitors of clinically relevant kinases. In patent-disclosed assays, 7-[(2,4-dichloro-5-methoxyphenyl)amino]-3-bromothieno[3,2-b]pyridine-6-carbonitrile exhibited nanomolar inhibition of VEGFR2 and c-Met kinases [1]. Comparative data with the 2-bromo regioisomer (2-bromo-7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitrile) revealed that the 3-bromo substitution yielded approximately 3-fold higher potency against Src kinase, underscoring the critical role of halogen placement .

Cancer therapeutics Kinase inhibition VEGFR2 c-Met

Physicochemical Properties and Commercial Accessibility: 3-Bromo-7-chlorothieno[3,2-b]pyridine vs. Parent Thieno[3,2-b]pyridine

The introduction of bromine and chlorine substituents onto the thieno[3,2-b]pyridine core significantly alters key physicochemical parameters relevant to synthetic handling and formulation. 3-Bromo-7-chlorothieno[3,2-b]pyridine exhibits a molecular weight of 248.53 g/mol and a calculated logP of approximately 3.2, compared to the unsubstituted thieno[3,2-b]pyridine (MW 135.19 g/mol, logP ~1.5) [1]. This increased lipophilicity enhances solubility in organic solvents (DMF, DMSO, THF) commonly used in cross-coupling reactions. The compound is commercially available from multiple vendors at 95-98% purity with pricing that reflects its status as a specialized halogenated building block .

Chemical procurement Building block selection Physicochemical properties

Electrophilic Substitution Yields: 3-Halogenated Thieno[3,2-b]pyridines – Bromo vs. Chloro Derivatives

Direct electrophilic halogenation of the thieno[3,2-b]pyridine core proceeds with different efficiencies depending on the halogen introduced. Literature reports indicate that bromination at the C3 position typically proceeds with yields of 44-57%, while chlorination at C7 requires alternative conditions (e.g., POCl3 from the N-oxide) with yields of approximately 63% for the 7-chloro derivative [1]. The sequential introduction of bromine and chlorine onto the same scaffold therefore represents a convergent synthetic strategy that avoids the lower yields associated with introducing two identical halogens at distinct positions.

Synthetic efficiency Electrophilic aromatic substitution Process chemistry

Optimal Research and Industrial Applications for 3-Bromo-7-chlorothieno[3,2-b]pyridine


Kinase Inhibitor Lead Optimization Targeting CDKL Family Kinases

3-Bromo-7-chlorothieno[3,2-b]pyridine is the optimal starting scaffold for medicinal chemistry programs targeting CDKL3 and CDKL4 kinases. As demonstrated in direct comparative studies, the 3-bromo-7-chloro substitution pattern yields derivatives with nanomolar potency against these targets, outperforming the 3-bromo-5-chloro isomer by ≥5-fold [1]. Procurement of this specific halogenation pattern enables rapid SAR exploration around the 3- and 7-positions, accelerating hit-to-lead timelines in oncology and neurobiology projects focused on these underexplored kinases.

Sequential Diversification for Parallel Library Synthesis

The orthogonal reactivity of the C3 bromine and C7 chlorine atoms makes 3-bromo-7-chlorothieno[3,2-b]pyridine uniquely suited for high-throughput parallel library synthesis. Chemists can execute Suzuki-Miyaura coupling at C3 with >95% regioselectivity while preserving the C7 chlorine for subsequent SNAr reactions [2]. This sequential diversification strategy enables the rapid generation of diverse compound arrays with minimal purification bottlenecks, a critical advantage for industrial medicinal chemistry workflows where synthetic efficiency directly impacts project timelines and resource allocation.

Src Family Kinase Inhibitor Development with Validated Scaffold Precedent

For programs targeting Src family kinases, the 3-bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile derivative (CAS 798574-82-0) offers a patent-validated starting point with established synthetic routes and biological precedent. Comparative data indicate that the 3-bromo substitution provides approximately 3-fold higher Src inhibitory potency compared to the 2-bromo regioisomer [3]. This potency advantage, combined with the availability of detailed synthetic protocols in patent literature, reduces the risk and time associated with de novo scaffold validation, enabling faster progression to lead optimization.

Bromine-Directed Cross-Coupling for Organic Electronics Materials

Beyond pharmaceutical applications, the C3 bromine substituent on 3-bromo-7-chlorothieno[3,2-b]pyridine serves as an efficient handle for Pd-catalyzed cross-coupling reactions used to construct extended π-conjugated systems for organic semiconductors and optoelectronic materials [4]. The thieno[3,2-b]pyridine core provides favorable electron-transport properties, and the bromine substitution enables precise installation of aryl and heteroaryl groups via Suzuki-Miyaura coupling to tune electronic properties. This application leverages the compound's synthetic utility in materials science, complementing its role in medicinal chemistry.

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